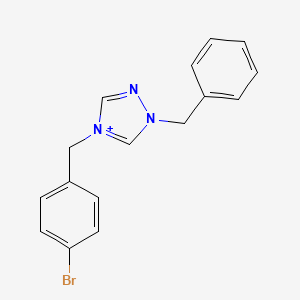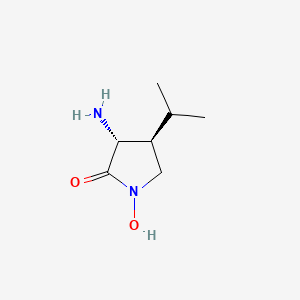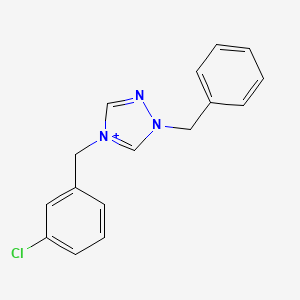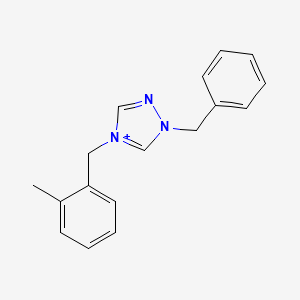
聚(分散红 1 甲基丙烯酸酯)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(DISPERSE RED 1 METHACRYLATE) refers to a class of polymers synthesized from Disperse Red 1 and methacrylate monomers. These polymers are known for their unique optical and chemical properties due to the incorporation of the azobenzene group from Disperse Red 1, which responds to light stimuli, and the versatile methacrylate backbone which contributes to the polymer's mechanical and thermal properties.
Synthesis Analysis
The synthesis of copolymers containing Disperse Red 1 and methyl methacrylate has been explored through radical polymerization processes. Such copolymers, including poly(4'-(((2-(acryloyloxy)ethyl)ethyl)amino)-4-nitroazobenzene-co-methylmethacrylate) and its variants, have been synthesized and their molecular structures characterized by spectroscopic methods such as 13C-NMR, indicating a specific sequence distribution and polymer tacticity (Xie, Natansohn, & Rochon, 1994).
Molecular Structure Analysis
The molecular structure of POLY(DISPERSE RED 1 METHACRYLATE) copolymers has been studied extensively using spectroscopic techniques. These studies reveal the arrangement of monomer units within the polymer chain and the impact of this arrangement on the polymer's properties. The incorporation of Disperse Red 1 units influences the polymer's optical properties due to the azobenzene group's ability to undergo cis-trans isomerization under light exposure (Bag & Alam, 2012).
Chemical Reactions and Properties
The chemical reactions of POLY(DISPERSE RED 1 METHACRYLATE) primarily involve the azobenzene chromophores from Disperse Red 1, which can undergo photoinduced cis-trans isomerization. This unique photoresponsive behavior allows the polymer to be used in applications such as optical data storage and photonic devices. The copolymerization with methyl methacrylate introduces versatility in chemical functionality and enhances the material's mechanical properties (Zhang et al., 2002).
Physical Properties Analysis
The physical properties of POLY(DISPERSE RED 1 METHACRYLATE) are influenced by the polymer's molecular weight, tacticity, and the incorporation of Disperse Red 1 units. These polymers exhibit high glass-transition temperatures and thermal stability, making them suitable for high-temperature applications. Additionally, their optical properties, such as refractive index and absorption coefficient, can be tailored by adjusting the Disperse Red 1 content, making them ideal for photonic applications (Derkowska-Zielinska et al., 2016).
Chemical Properties Analysis
The chemical properties of POLY(DISPERSE RED 1 METHACRYLATE) are characterized by their responsiveness to external stimuli such as light, which is attributed to the azobenzene groups from Disperse Red 1. This responsiveness can lead to changes in the material's optical properties, such as birefringence and absorption, under specific conditions. The presence of methyl methacrylate units provides chemical resistance and stability, making these polymers versatile for various applications (Wu et al., 2003).
科学研究应用
增塑和染料浸渍: 聚(甲基丙烯酸甲酯)(PMMA)薄膜在经受高压和超临界 CO2 时,酯基团的分子迁移率增加。这种增塑效应已被用于将分散红 1 染料浸渍到 PMMA 薄膜中,通过原位光谱观察,增强了扩散过程 (Kazarian 等,1997).
共聚物的微观结构: 已经合成了含有分散红 1 和甲基丙烯酸甲酯的共聚物,并通过光谱分析了它们的序列分布和聚合物的规整度。这项研究有助于了解此类共聚物的微观结构 (Xie 等,1994).
全息记录: 聚(分散红 1 - 甲基丙烯酸酯)薄膜已用于通过全息记录进行表面浮雕图案化。这些薄膜在暴露于光线下时表现出快速有效的横向质量传输,这使得它们在数据存储和电光器件中很有用 (AleksejevaJelena 等,2014).
光学性质: 嵌入 PMMA 中的分散红染料的线性光学性质已经过研究,揭示了折射率和能带隙的变化,这对于开发光电应用中的聚合物薄膜至关重要 (Derkowska-Zielinska 等,2016).
光致分子重新取向: 已经报道了使用偶氮染料分子的光致重新取向在分散红 1 掺杂的 PMMA 中产生暗空间孤子的现象。这种现象对于孤子形成等光学应用非常重要 (Bian & Kuzyk, 2004).
非线性光学应用: 研究表明分散红 1 在非线性光学应用中的潜力。例如,PMMA 中的分散红 1 已用于退化的四波混频实验,展示了其在光子器件中可用的非线性特性 (Tomov 等,1991).
光漂白和热光系数: 研究调查了光漂白对分散红 1/PMMA 薄膜热光系数的影响。这项研究对于了解此类材料的光学稳定性和性能至关重要 (Kaisheng Chen 等,2009).
全息体积光栅: 在掺杂分散红 1 的 PMMA 中记录了高效率的全息体积光栅,衍射效率超过 80%。这一发现对于开发高性能全息存储和显示技术具有重要意义 (Weiya Zhang 等,2002).
作用机制
Target of Action
Poly(Disperse Red 1 Methacrylate), also known as Poly[4′-[[2-(methacryloxy)ethyl]ethyl]amino-4-nitroazobenzene], is a type of azo dye polymer . The primary targets of this compound are biological molecules that can form hydrogen bonds with it . These targets include antibiotics like tetracycline and ampicillin .
Mode of Action
The compound exhibits photo-responsive properties due to the presence of azo groups (-N=N-) in its structure . Under various light irradiation, these azo groups can change from their trans to their cis conformations . This isomerization can induce conformational changes in the polymer, which can lead to a variety of effects, including slight reorientations of the chromophore, mass motion of the polymer, surface relief grating, and various nonlinear optical effects .
Biochemical Pathways
The isomerization of azo dyes can induce conformational changes, which have potential applications in medicine and environmental protection . For instance, Poly(Disperse Red 1 Methacrylate) can capture and release biologically active molecules . This process can be used to control the delivery of certain drugs, such as antibiotics .
Pharmacokinetics
It is known that the compound exhibits good thermal and temporal stabilities . Its glass transition temperature is 91°C , suggesting that it can remain stable under a wide range of temperatures.
Result of Action
The isomerization of Poly(Disperse Red 1 Methacrylate) can result in the capture and release of biologically active molecules . For example, it can capture antibiotics like tetracycline and ampicillin and then release them upon exposure to green laser light .
Action Environment
The environment can influence the action of Poly(Disperse Red 1 Methacrylate). For instance, the polymer environment affects thermal cis → trans and light-induced trans → cis isomerizations of the molecule . The spatial requirements for these processes to proceed are different .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of POLY(DISPERSE RED 1 METHACRYLATE) can be achieved through free radical polymerization of disperse red 1 methacrylate monomers.", "Starting Materials": [ "Disperse Red 1 Methacrylate Monomer", "Initiator", "Solvent" ], "Reaction": [ "Dissolve Disperse Red 1 Methacrylate Monomer in a suitable solvent", "Add initiator to the solution", "Initiate the reaction by heating the solution to a suitable temperature", "Allow the reaction to proceed until the desired degree of polymerization is achieved", "Purify the resulting polymer by precipitation or chromatography" ] } | |
CAS 编号 |
139096-37-0 |
分子式 |
C8H6BrFO2 |
分子量 |
0 |
产品来源 |
United States |
Q & A
Q1: What makes Poly(Disperse Red 1 Methacrylate) unique compared to other polymers in optics research?
A: Poly(Disperse Red 1 Methacrylate) stands out due to the Disperse Red 1 azo-dye being chemically integrated into its structure. [, ] This direct incorporation, rather than simply being a guest molecule, leads to highly efficient mass transport within the polymer film when exposed to variations in light intensity or polarization. [, ] This characteristic is fundamental for applications like holographic data storage and the creation of surface relief gratings. [, , ]
Q2: How does the choice of solvent during the preparation of Poly(Disperse Red 1 Methacrylate) films impact its properties?
A: While specific solvent effects aren't detailed in the provided abstracts, solvent choice is known to influence polymer chain organization and film morphology during the coating process. [] These factors can significantly influence the efficiency of surface relief grating formation and the ultimate performance of the material in optical applications.
Q3: What is a surface relief grating (SRG), and how is Poly(Disperse Red 1 Methacrylate) used in its creation?
A: A surface relief grating is a periodic modulation of a material's surface height. Poly(Disperse Red 1 Methacrylate), when exposed to patterned light (like an interference pattern), undergoes a unique phenomenon. The azobenzene groups within the polymer undergo trans-cis isomerization upon light absorption. [, ] This isomerization, coupled with the light intensity gradient, induces a mass transport phenomenon where the polymer migrates from areas of high light intensity to those of low intensity. [] This migration creates the surface relief pattern, essentially "recording" the light pattern as a physical structure. [, ]
Q4: What factors influence the depth and efficiency of surface relief grating formation in Poly(Disperse Red 1 Methacrylate) films?
A4: Several factors are critical:
- Light Intensity and Polarization: The intensity of the writing laser beams directly impacts the driving force for mass transport. [, ] The polarization of these beams also plays a crucial role, influencing the orientation of the azobenzene groups and thus affecting the efficiency of the mass transport process. [, ]
- Exposure Time: Longer exposure times generally lead to more pronounced surface relief structures, but there is likely a saturation point where further exposure yields minimal additional change. [, , ]
- Film Thickness: The initial thickness of the Poly(Disperse Red 1 Methacrylate) film can influence the final depth achievable in the surface relief grating. Thicker films might allow for deeper gratings but could also require longer exposure times. [, ]
Q5: How does the temperature affect the reorientation of the Disperse Red 1 chromophores within Poly(Disperse Red 1 Methacrylate)?
A: Research using Second Harmonic Generation (SHG) has revealed a strong relationship between temperature and chromophore mobility in Poly(Disperse Red 1 Methacrylate). [, ] As temperature increases, the activation volume required for the chromophores to reorient decreases. [] This decrease suggests a stronger coupling between the movement of the chromophores and the larger-scale motions of the polymer chains at higher temperatures. []
Q6: Can you explain the significance of activation volume in the context of Poly(Disperse Red 1 Methacrylate)'s behavior?
A: Activation volume (ΔV) essentially represents the space a molecule needs to reorient within a given material. In Poly(Disperse Red 1 Methacrylate), the activation volume for the Disperse Red 1 chromophores is influenced by both the chromophore size and the free volume available within the polymer matrix. [] Studies show that ΔV is not solely determined by the physical volume of the chromophore itself. Instead, it seems to be closely related to the motions of the polymer segments surrounding the chromophores. [] This finding suggests that the reorientation of the chromophores is coupled with the larger-scale movements and relaxations occurring within the polymer matrix. []
Q7: Beyond optical gratings, are there other applications being explored for Poly(Disperse Red 1 Methacrylate)?
A7: Yes, Poly(Disperse Red 1 Methacrylate) holds promise for applications beyond optical gratings. Research has explored its potential in:
- Dynamic Cell Culture Substrates: By exploiting the light-induced mass transport properties of the material, researchers can create dynamic topographic patterns on Poly(Disperse Red 1 Methacrylate) films. [] These dynamic surfaces are being investigated for their ability to influence cell behavior, allowing scientists to study how cells respond to changing environments, which is crucial for understanding cell migration, tissue development, and wound healing. []
- Controlled Drug Release: While not directly addressed in the provided abstracts, the light-responsive nature of Poly(Disperse Red 1 Methacrylate) makes it interesting for controlled drug delivery applications. [] It's conceivable that light could be used to trigger the release of drug molecules loaded into the polymer matrix.
Q8: What analytical techniques are commonly used to study Poly(Disperse Red 1 Methacrylate)?
A8: Various techniques are employed to characterize this polymer and its properties:
- Second Harmonic Generation (SHG): Used to study the molecular orientation and relaxation dynamics of the Disperse Red 1 chromophores within the polymer matrix. [, ]
- Atomic Force Microscopy (AFM): Allows for high-resolution imaging of the surface relief gratings formed in the polymer films, providing information about grating depth, periodicity, and overall quality. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfo-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B1179080.png)




